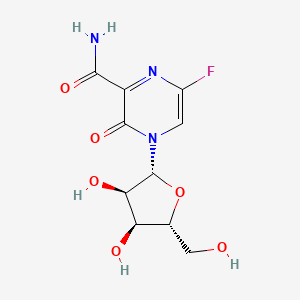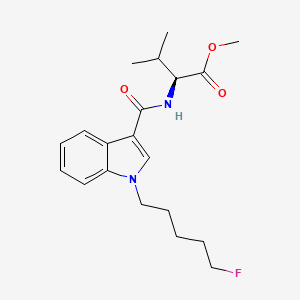![molecular formula C20H32O5 B1148318 (Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid CAS No. 127969-05-5](/img/structure/B1148318.png)
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is a specialized compound used in various scientific research fields. This compound is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. The addition of tritium, a radioactive isotope of hydrogen, allows for the tracking and study of the compound’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID involves multiple steps, starting from the basic prostaglandin structure. The key steps include the introduction of the epidioxy group at the 9 and 11 positions and the hydroxyl group at the 15 position. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is more complex due to the need for high purity and specific labeling with tritium. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and specialized reactors for tritium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epidioxy group.
Substitution: Various substitution reactions can occur at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the removal of the epidioxy group.
Applications De Recherche Scientifique
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the role of prostaglandins in various biological processes.
Medicine: Used in drug development and pharmacokinetics studies to track the distribution and metabolism of prostaglandin derivatives.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID involves its interaction with specific molecular targets in biological systems. The compound can bind to prostaglandin receptors, influencing various signaling pathways and physiological responses. The tritium labeling allows researchers to track its movement and interaction within cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
9ALPHA,11ALPHA,15S-TRIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID: Another prostaglandin derivative with similar structural features but different functional groups.
9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC ACID: A compound with a similar backbone but different oxidation states and functional groups.
Uniqueness
The uniqueness of 9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID lies in its specific functional groups and tritium labeling, which provide unique properties for tracking and studying its behavior in various systems.
Propriétés
IUPAC Name |
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNHAJFJUQSRA-WTKFZEAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)



